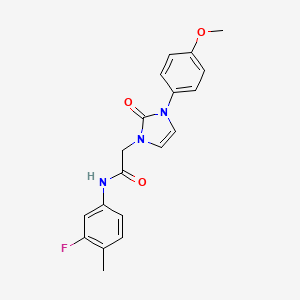

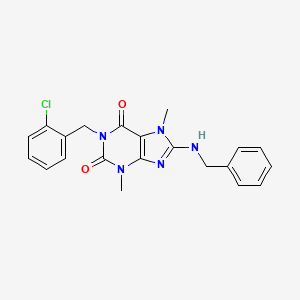

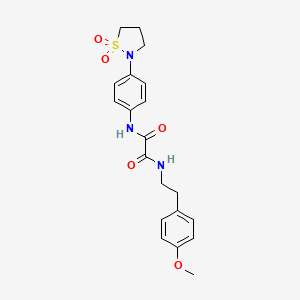

![molecular formula C17H16N2OS2 B2480489 2-(肉桂基硫基)-5,6-二甲基噻吩[2,3-d]嘧啶-4(3H)-酮 CAS No. 324579-89-7](/img/structure/B2480489.png)

2-(肉桂基硫基)-5,6-二甲基噻吩[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives involves multiple steps, starting from basic thiophene compounds. For instance, a series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized by reacting 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with different aldehydes and ketones, with the starting material itself being synthesized from 2-amino-3-carbethoxy-4,5-dimethyl thiophene through an innovative route (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones, including 2-(cinnamylthio)-5,6-dimethyl derivatives, has been a subject of interest due to the impact of structural variations on biological activity. The crystal and molecular structure investigations, such as those conducted by Tashkhodzhaev et al. (2001), provide insight into the tautomeric forms and conjugation effects within the pyrimidine system, emphasizing the role of molecular structure in the compound's properties and activity (Tashkhodzhaev, Turgunov, Usmanova, Urakov, Vorontsov, Antipin, & Shakhidoyatov, 2001).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones are influenced by their structural components. These compounds undergo various chemical reactions, including alkylation, condensation with aldehydes, and cyclocondensation, leading to the formation of diverse derivatives with potential biological activities. The synthesis processes often involve green chemistry approaches, emphasizing step economy and reduced environmental impact (Shi et al., 2018).

Physical Properties Analysis

The physical properties of 2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, such as solubility, melting point, and stability, are crucial for their application in drug development. These properties are determined by the compound's molecular structure and substituents, influencing its behavior in biological environments and its pharmacokinetic profile.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to form salts or complexes, are essential for understanding the compound's potential as a pharmacological agent. The synthesis and activity studies of phenyl derivatives containing 5,6-dimethylthieno[2,3-d]pyrimidin-4(1H)-one, for example, highlight the compound's versatility and potential for further modification to enhance its biological activities (Santagati, Granata, Santagati, Cutuli, Mangano, & Caruso, 2002).

科学研究应用

Synthesis and Applications in Medicinal Chemistry

化合物2-(肉桂硫基)-5,6-二甲基噻吩[2,3-d]嘧啶-4(3H)-酮属于更广泛的噻吩[2,3-d]嘧啶-4(3H)-酮类化合物,已被广泛研究其潜在的药用应用。研究表明,噻吩[2,3-d]嘧啶-4(3H)-酮的衍生物表现出显著的生物活性,包括镇痛、抗炎和抗菌特性。

合成和生物活性:Alagarsamy等人(2007)的研究详细介绍了2-巯基-3-取代-5,6-二甲基噻吩[2,3-d]嘧啶-4(3H)-酮的合成,揭示了它们的镇痛和抗炎活性。这项研究表明了这类化合物在开发新的治疗剂方面的潜力(Alagarsamy, Vijayakumar, & Raja Solomon, 2007)。

抗菌和抗真菌活性:该化合物应用的另一个方面包括其抗微生物潜力。Khan等人(2015)合成了新的嘧啶衍生物,并展示了它们对各种细菌和真菌的显著活性,暗示了该化合物在应对耐药微生物菌株中的作用(Khan et al., 2015)。

化学性质和合成途径:已经探索了2-(肉桂硫基)-5,6-二甲基噻吩[2,3-d]嘧啶-4(3H)-酮衍生物的化学合成和性质,以了解它们的相互作用机制并改善其药理学特性。Davoodnia等人(2009)研究了在微波辐射下的反应,揭示了噻吩[2,3-d]嘧啶的高效合成途径,这对药物化学应用至关重要(Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009)。

作用机制

Target of Action

The primary targets of 2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease.

Mode of Action

The compound interacts with its targets by inhibiting the cytochrome bd oxidase (Cyt-bd) , an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis . This inhibition disrupts the bacteria’s energy production, leading to their death .

Biochemical Pathways

The affected biochemical pathway is the energy metabolism of the Mycobacterium tuberculosis . By inhibiting the Cyt-bd, the compound disrupts the ATP production, which is essential for the survival and proliferation of the bacteria .

Result of Action

The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been found to be non-cytotoxic against four cell lines, suggesting a good safety profile .

未来方向

属性

IUPAC Name |

5,6-dimethyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-11-12(2)22-16-14(11)15(20)18-17(19-16)21-10-6-9-13-7-4-3-5-8-13/h3-9H,10H2,1-2H3,(H,18,19,20)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNZABANJAGDIX-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)SCC=CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)SC/C=C/C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

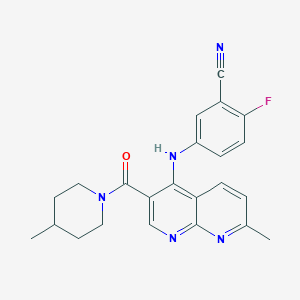

![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)

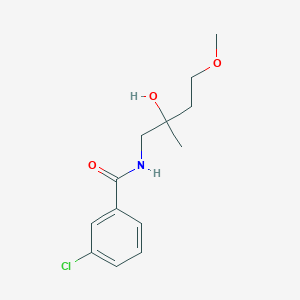

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2480407.png)

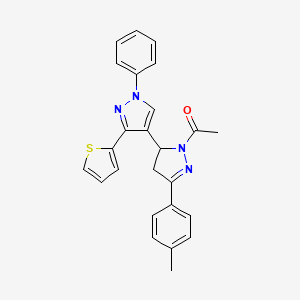

![3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2480422.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2480426.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one](/img/structure/B2480427.png)